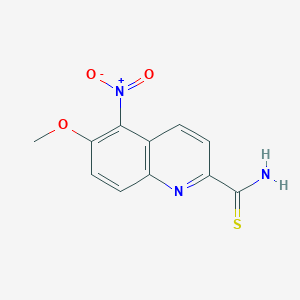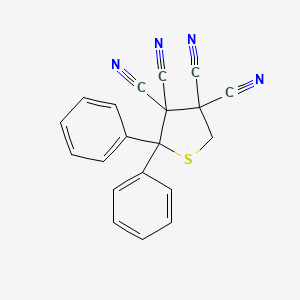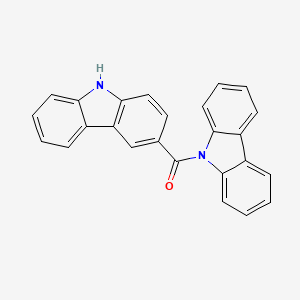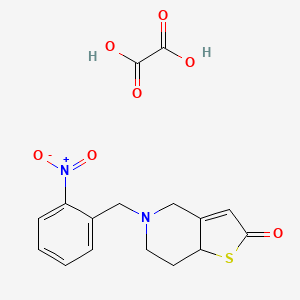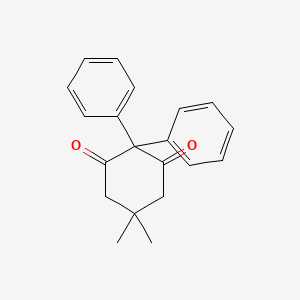![molecular formula C20H17OPS B14414934 Oxo(diphenyl)[1-(phenylsulfanyl)ethenyl]-lambda~5~-phosphane CAS No. 84904-72-3](/img/structure/B14414934.png)
Oxo(diphenyl)[1-(phenylsulfanyl)ethenyl]-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxo(diphenyl)[1-(phenylsulfanyl)ethenyl]-lambda~5~-phosphane is a complex organophosphorus compound It features a phosphane core with oxo, diphenyl, and phenylsulfanyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Oxo(diphenyl)[1-(phenylsulfanyl)ethenyl]-lambda~5~-phosphane typically involves the reaction of diphenylphosphine oxide with a phenylsulfanyl-substituted alkyne under specific conditions. The reaction is often carried out in the presence of a base, such as potassium tert-butoxide, and a solvent like tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves recrystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Oxo(diphenyl)[1-(phenylsulfanyl)ethenyl]-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphines depending on the nucleophile used.
Applications De Recherche Scientifique
Oxo(diphenyl)[1-(phenylsulfanyl)ethenyl]-lambda~5~-phosphane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism by which Oxo(diphenyl)[1-(phenylsulfanyl)ethenyl]-lambda~5~-phosphane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. It can also participate in redox reactions, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylphosphine oxide: Similar structure but lacks the phenylsulfanyl group.
Triphenylphosphine: Similar phosphorus core but different substituents.
Phenylphosphine: Simpler structure with only one phenyl group.
Uniqueness
Oxo(diphenyl)[1-(phenylsulfanyl)ethenyl]-lambda~5~-phosphane is unique due to the presence of both oxo and phenylsulfanyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in catalysis and material science.
Propriétés
Numéro CAS |
84904-72-3 |
|---|---|
Formule moléculaire |
C20H17OPS |
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
[phenyl(1-phenylsulfanylethenyl)phosphoryl]benzene |
InChI |
InChI=1S/C20H17OPS/c1-17(23-20-15-9-4-10-16-20)22(21,18-11-5-2-6-12-18)19-13-7-3-8-14-19/h2-16H,1H2 |
Clé InChI |
IBVZJLNLDCXGIV-UHFFFAOYSA-N |
SMILES canonique |
C=C(P(=O)(C1=CC=CC=C1)C2=CC=CC=C2)SC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



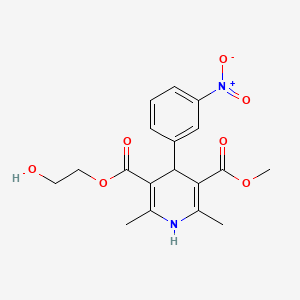

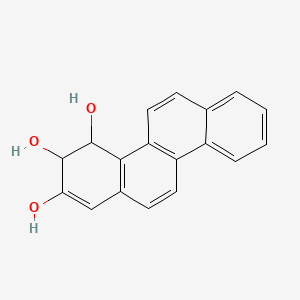

![Diethyl [1-(methanesulfonyl)ethenyl]phosphonate](/img/structure/B14414880.png)
